Antioxidant agent-1

Free radical kinetics Structure-activity relationship Catechol antioxidants

Antioxidant agent-1 (CAS 136068-43-4) is a structurally defined 3,4-dihydroxychalcone that provides unmatched reproducibility in oxidative stress research. Unlike generic chalcones, its catechol B-ring ensures consistent hydrogen atom transfer, metal chelation, and nanomolar 5-lipoxygenase inhibition (IC50 43 nM). Ideal for calibrating DPPH/ORAC assays and probing leukotriene-mediated pathways. Verify the 3,4-dihydroxy motif before purchase—generic substitution risks irreproducible results.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B600350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioxidant agent-1
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C15H12O3/c16-13(12-4-2-1-3-5-12)8-6-11-7-9-14(17)15(18)10-11/h1-10,17-18H/b8-6+
InChIKeyHHKVOYUYPYZFHJ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antioxidant agent-1 (CAS 136068-43-4) for Procurement: Compound Identity and Baseline Specification


Antioxidant agent-1 is a synthetic chalcone derivative with the IUPAC name (E)-3-(3,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one, characterized by a catechol moiety (3,4-dihydroxyphenyl group) conjugated to an enone system . The compound bears the CAS Registry Number 136068-43-4, a molecular formula of C15H12O3, and a molecular weight of 240.25 g/mol [1]. It is recognized as a potential antioxidant agent based on its chemical structure featuring two hydroxyl groups at the 3' and 4' positions of the B-ring aromatic system .

Antioxidant agent-1 Procurement: Why Generic Chalcone Substitution Risks Experimental Failure


Chalcone derivatives exhibit wide structural and functional variability, making generic substitution scientifically unsound. The presence and position of hydroxyl groups on the aromatic rings critically modulate radical scavenging capacity, enzyme inhibition profiles, and lipophilicity [1]. Without confirmation that a substitute compound possesses the exact 3,4-dihydroxy substitution pattern on the B-ring as found in Antioxidant agent-1, researchers risk selecting an analog with markedly different electron-donating capacity, hydrogen atom transfer efficiency, or metal chelation behavior [2]. Such structural divergence can lead to irreproducible results in oxidative stress assays or cellular protection studies, necessitating explicit verification of chemical identity and purity specifications before procurement.

Antioxidant agent-1 Technical Evidence: Quantified Differentiation from Structural Analogs for Scientific Selection


Catechol Moiety Confers Enhanced Radical Scavenging Rate Over Mono-Hydroxylated Chalcones

The 3,4-dihydroxy (catechol) substitution pattern on the B-ring of Antioxidant agent-1 enables significantly faster hydrogen atom transfer to peroxyl radicals compared to chalcones bearing only a single hydroxyl group. Kinetic studies on structurally related 3,4-dihydroxychalcone demonstrate a reaction rate constant of k7 ≈ 10^7 L mol^-1 s^-1, which is consistent with the low calculated ArO-H bond dissociation energy of 79.2 kcal/mol for this catechol configuration [1]. In contrast, mono-hydroxylated chalcone analogs lacking the ortho-dihydroxy motif exhibit higher bond dissociation energies and consequently slower radical trapping kinetics [1].

Free radical kinetics Structure-activity relationship Catechol antioxidants

Catechol Structure Enables Metal Chelation Absent in Methoxy-Substituted Chalcone Analogs

The ortho-dihydroxyphenyl (catechol) group present in Antioxidant agent-1 confers the capacity to chelate transition metal ions such as Fe^2+ and Cu^+, a secondary antioxidant mechanism that suppresses metal-catalyzed hydroxyl radical generation via Fenton chemistry [1]. Chalcone derivatives bearing methoxy (-OCH3) substituents in place of hydroxyl groups at the 3' and 4' positions lack this chelation functionality entirely, limiting their antioxidant action to direct radical scavenging only [1]. This functional dichotomy is established in polyphenol chemistry: catechol moieties form stable bidentate complexes with metal ions, whereas methoxy analogs cannot coordinate metals.

Metal chelation Fenton reaction Oxidative stress mechanism

Lipoxygenase Inhibitory Activity (IC50 43 nM) Distinguishes 3,4-Dihydroxychalcone Scaffold from Non-Hydroxylated Chalcones

The 3,4-dihydroxychalcone core structure—identical to that of Antioxidant agent-1—exhibits potent inhibition of 5-lipoxygenase in RBL-1 rat basophilic leukemia cells with an IC50 value of 43 nM [1]. This sub-100 nM enzymatic activity represents a distinct functional property of the catechol-bearing chalcone scaffold. In comparison, chalcone derivatives lacking hydroxylation at the 3' and 4' positions of the B-ring typically show substantially reduced or negligible 5-lipoxygenase inhibition, underscoring the critical role of the catechol pharmacophore for target engagement [1].

5-Lipoxygenase inhibition Enzyme assay Inflammation

Antioxidant agent-1 Application Scenarios: Evidence-Linked Use Cases for Research and Procurement Decisions


Structure-Activity Relationship (SAR) Studies on Catechol-Dependent Antioxidant Efficacy

Antioxidant agent-1 serves as a reference catechol-containing chalcone for SAR investigations comparing the impact of B-ring hydroxylation patterns on radical scavenging kinetics and metal chelation capacity. Researchers can employ this compound alongside mono-hydroxylated and methoxy-substituted chalcone analogs to systematically quantify how the 3,4-dihydroxy motif modulates hydrogen atom transfer rates and transition metal coordination [1].

Cell-Based Oxidative Stress Models Requiring Dual Radical Scavenging and Metal Chelation

In experimental systems where oxidative damage involves both free radical propagation and metal-catalyzed Fenton chemistry—such as iron-overload models, ischemia-reperfusion assays, or neurodegenerative disease cell lines—Antioxidant agent-1 provides a catechol-based chemical tool with the potential to intervene via two complementary mechanisms [1]. This dual-action profile may be particularly relevant when simpler antioxidants (e.g., monophenolic compounds) fail to suppress metal-dependent hydroxyl radical generation.

Enzymatic Studies Investigating 5-Lipoxygenase Inhibition and Redox Crosstalk

The 3,4-dihydroxychalcone scaffold of Antioxidant agent-1 exhibits nanomolar potency against 5-lipoxygenase (IC50 = 43 nM), making this compound class suitable for research at the interface of antioxidant defense and eicosanoid signaling [1]. Investigators studying leukotriene-mediated inflammatory pathways, asthma pathogenesis, or the redox regulation of lipoxygenase enzymes can utilize this catechol-bearing chalcone as a dual-activity probe that simultaneously addresses oxidative stress and enzymatic arachidonic acid metabolism.

Comparative Chalcone Library Screening for Radical Scavenging Efficiency

Antioxidant agent-1 represents a specific chemical entity (CAS 136068-43-4) for inclusion in chalcone-focused compound libraries. Its defined 3,4-dihydroxy substitution pattern provides a structurally characterized benchmark for high-throughput DPPH, ABTS, or ORAC assays, enabling researchers to calibrate screening results and differentiate scaffold-dependent activity from assay variability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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